(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane
Description
(1S,5R)-3-Phenylmethoxy-6-oxabicyclo[3.1.0]hexane (CAS 110567-22-1) is a bicyclic organic compound characterized by a 6-oxabicyclo[3.1.0]hexane core substituted with phenylmethoxy and phenylmethoxymethyl groups at positions 3 and 2, respectively. Its molecular formula is C20H22O3, with a molecular weight of 310.39 g/mol. This compound is primarily utilized in pharmaceutical research as an intermediate or impurity in drug development processes .
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2/t10?,11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSDAPNEGDROZ-YOGCLGLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)CC1OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82398-68-3 | |
| Record name | rac-(1R,3s,5S)-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate precursors, such as phenylmethanol and a suitable oxabicyclohexane derivative.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the bicyclo[3.1.0]hexane scaffold but differ in substituents, leading to variations in physicochemical and functional properties:
Key Observations:
- Substituent Impact : The phenylmethoxy groups in the target compound enhance lipophilicity compared to simpler substituents like benzyloxy (C12H14O2) or ester groups (C8H12O3). This may influence solubility and metabolic stability in drug design.
- Molecular Weight : The target compound (310.39 g/mol) is heavier than analogs like the benzyloxy derivative (190.24 g/mol), affecting its pharmacokinetic profile.
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : The target compound is listed as a drug impurity or intermediate, reflecting its role in quality control during API synthesis .
- Commercial Availability : The target compound is sold by suppliers (e.g., BLDpharm) in gram-scale quantities (95%+ purity), indicating demand in niche research applications .
Stability and Reactivity Trends
- Ether vs. Ester Stability : The phenylmethoxy groups in the target compound are less prone to hydrolysis compared to ester-containing analogs (e.g., ethyl carboxylate derivative), enhancing stability under physiological conditions .
- Azabicyclo Derivatives : Replacement of the oxygen atom with nitrogen (e.g., 3-azabicyclo[3.1.0]hexane) alters electronic properties and reactivity, enabling applications in catalysis or as chiral ligands .
Biological Activity
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane, a bicyclic compound characterized by its unique structure, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its antifungal properties and potential applications in cancer treatment.
- Molecular Formula : C13H16O3
- Molar Mass : 220.26 g/mol
- CAS Number : 117641-39-1
- Appearance : Colorless to pale yellow oily liquid
- Density : 1.222 g/cm³
- Solubility : Slightly soluble in chloroform and methanol
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity against various fungal strains. Studies have shown that compounds with similar bicyclic structures can inhibit the growth of pathogenic fungi by disrupting ergosterol synthesis, a critical component of fungal cell membranes.
Case Study: Antifungal Efficacy
A comparative study evaluated the antifungal activity of several bicyclic compounds against Fusarium verticillioides, a mycotoxigenic fungus. The study found that certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL, indicating strong antifungal effects .
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| This compound | 7.8 | Fusarium verticillioides |
| MI-11 | 7.8 | Fusarium verticillioides |
| MI-2 | 15.6 | Fusarium verticillioides |
The antifungal mechanism appears to involve the disruption of ergosterol biosynthesis pathways, leading to increased membrane permeability and ultimately cell death. The down-regulation of genes associated with ergosterol production has been documented in treated fungal strains, supporting the hypothesis that this class of compounds can effectively impair fungal viability through metabolic interference .
Cancer Therapeutics Potential
In addition to its antifungal properties, there is emerging evidence suggesting that this compound may possess anticancer activities. The compound's structural features allow it to interact with heat shock proteins (HSPs), particularly HSP90, which play a crucial role in cancer cell survival and proliferation.
Case Study: HSP90 Inhibition
A study investigated the potential of various compounds to inhibit HSP90 activity, which is essential for the stability and function of numerous oncogenic proteins. Compounds structurally related to this compound showed promising results in destabilizing client proteins associated with cancer progression .
| Compound | IC50 (µM) | Effect on HSP90 Activity |
|---|---|---|
| This compound | 2–6 | Inhibitory |
| PU24FC1 | 2–6 | High affinity for HSP90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
